7-methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Description
This compound belongs to the pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one family, characterized by a fused heterocyclic core with substitutions at the 2-, 7-, and 8-positions. Key structural features include:
- 7-Methyl group: Enhances metabolic stability and modulates electronic properties of the core.
- 2-((2-Morpholino-2-oxoethyl)thio) substituent: Introduces a sulfur-linked morpholinoacetamide moiety, which may improve solubility and target binding affinity (e.g., kinase inhibition).
This scaffold is synthetically versatile, with modifications at these positions often influencing bioactivity, as seen in related antitumor agents like temozolomide and mitozolomide .
Properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-15(13-5-3-2-4-6-13)16-19-17(20-18(25)23(16)21-12)27-11-14(24)22-7-9-26-10-8-22/h2-6H,7-11H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIOGCZCTMMRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-((2-morpholino-2-oxoethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound exhibits several mechanisms of biological activity, primarily through the inhibition of cellular metabolic processes and specific enzymes involved in tumor growth and metastasis. Notably, it has been identified as a thymidine phosphorylase (TP) inhibitor , which plays a crucial role in tumor progression.
Inhibition of Thymidine Phosphorylase
Thymidine phosphorylase is an enzyme that facilitates the conversion of thymidine to deoxyribose. By inhibiting this enzyme, the compound may suppress tumor growth and metastasis. Research indicates that pyrazolo[1,5-a][1,3,5]triazin derivatives can significantly reduce TP activity, leading to decreased cancer cell proliferation .
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds within the pyrazolo[1,5-a][1,3,5]triazine class. These studies often report promising results against various cancer cell lines.
Case Studies
- Study on Anti-tumor Activity :
- Molecular Docking Studies :
Biological Activity Summary Table
Additional Therapeutic Applications
Beyond its anticancer properties, compounds similar to this compound have been explored for their potential in treating central nervous system disorders such as schizophrenia and Alzheimer's disease. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in these conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity :
- The 2-(methylthio) derivative (CAS 54346-18-8) shows broad-spectrum antiproliferative activity in the NCI-60 panel, likely due to reactive sulfur groups enabling covalent binding to targets .
- The 8-phenyl group in the target compound may enhance target selectivity compared to unsubstituted analogs, as seen in phenyl-substituted pyrazolo-triazines .
Synthetic Accessibility: The target compound’s synthesis involves sequential S-methylation, chlorination, and substitution with morpholinoacetamide, mirroring routes for related 2-(methylthio) derivatives . Microwave-assisted methods (e.g., for 8-substituted analogs) reduce reaction times from hours to minutes, improving yields (~80% vs. 60% conventional) .
Physicochemical Properties: The morpholino group increases Topological Polar Surface Area (TPSA) to ~63 Ų (vs. Synthetic accessibility score: 1.78 (scale 1–10), indicating straightforward synthesis compared to temozolomide (score ~3.5) .
Preparation Methods
Pyrazole Precursor Synthesis
- Starting Material : 3-Amino-5-methyl-1H-pyrazole is reacted with ethyl cyanoacetate under basic conditions (K₂CO₃, DMF) to form 3-cyano-5-methyl-1H-pyrazole-4-carboxylate.
- Modification : The carboxylate is hydrolyzed to the carboxylic acid (HCl, reflux), followed by decarboxylation (Cu powder, quinoline, 200°C) to yield 3-cyano-5-methyl-1H-pyrazole.
Triazine Annulation
- Reaction Conditions : The pyrazole is treated with cyanogen bromide (BrCN) in acetic acid at 80°C for 12 hours to form the pyrazolo[1,5-a]triazin-4(3H)-one core.
- Key Intermediate : 7-Methyl-8-phenylpyrazolo[1,5-a]triazin-4(3H)-one is obtained by introducing a phenyl group at position 8 via Suzuki coupling (phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimization and Regioselectivity Considerations
Protecting Group Strategy
Side Reaction Mitigation
- Competitive Pathways : Thiol oxidation to disulfides is minimized by conducting reactions under nitrogen and using fresh thiol reagents.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) isolates the target compound with >95% purity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Solid-Phase Synthesis
- Resin-Bound Intermediate : Wang resin-functionalized pyrazole enables stepwise addition of triazine and thioether groups, with cleavage (TFA/DCM) yielding the final product.
Challenges and Limitations
- Yield Variability : The thioether coupling step yields 60–70% due to competing hydrolysis.
- Regioselectivity : Annulation occasionally produces the 1,3,5-triazine regioisomer (~15%), necessitating chromatographic separation.
Industrial-Scale Adaptations
Q & A
Q. How should researchers design long-term studies to assess environmental fate and ecotoxicology?
- Methodology:
- Biodegradation assays: Use OECD 301D guidelines to monitor half-life in soil/water systems; employ LC-MS/MS to detect persistent metabolites (e.g., phenyl-triazine fragments) .
- Trophic transfer studies: Expose Daphnia magna and zebrafish embryos to sublethal doses (0.1–10 µM) and quantify bioaccumulation via stable isotope tracing .
Key Methodological Considerations
- Data contradiction analysis: Cross-reference in vitro and in silico results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
- Theoretical framework: Link findings to heterocyclic reactivity theories (e.g., Hückel’s rule for aromaticity in pyrazolo-triazines) and kinase signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
